Ethyl 2-chloro-5-methylbenzoate

Description

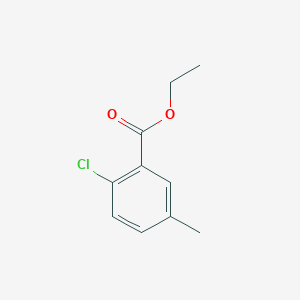

Ethyl 2-chloro-5-methylbenzoate (CAS: 945262-03-3) is an aromatic ester with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. The compound features a chlorine substituent at the 2-position and a methyl group at the 5-position of the benzene ring, esterified with an ethyl group.

Properties

IUPAC Name |

ethyl 2-chloro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMODZEYGPFPRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022894 | |

| Record name | Ethyl 2-chloro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945262-03-3 | |

| Record name | Benzoic acid, 2-chloro-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945262-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-5-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-chloro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-methylbenzoate can be synthesized through the esterification of 2-chloro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-5-methylbenzoic acid and ethanol in the presence of acidic or basic conditions.

Reduction: The compound can undergo reduction reactions to form corresponding alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under reflux conditions.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 2-chloro-5-methylbenzoic acid.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 2-chloro-5-methylbenzoate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with enzymes or receptors in biological systems. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Key Differences: Substituent at 2-position: Methoxy (-OCH₃) instead of chloro (-Cl). Physical Properties: Soluble in ethanol, with detailed spectral data (IR, NMR, MS) available for identification . Reactivity: The methoxy group is less electronegative than chlorine, reducing electrophilic substitution reactivity. Applications: Used as a flavoring agent or fragrance component due to its ester nature and mild polarity .

Methyl 2-Amino-5-Chlorobenzoate (CAS: Not specified)

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight : 197.61 g/mol

- Key Differences: Ester Group: Methyl (-OCH₃) instead of ethyl (-OCH₂CH₃). Substituents: Amino (-NH₂) at 2-position and chloro (-Cl) at 5-position. Structural Features: Planar molecular geometry stabilized by intramolecular N-H⋯O hydrogen bonds, forming a six-membered ring . Applications: Serves as a pharmaceutical intermediate for quinazolinones, which have medicinal applications .

Ethyl 2-Hydroxy-5-Methoxybenzoate

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- Key Differences: Substituents: Hydroxy (-OH) at 2-position and methoxy (-OCH₃) at 5-position. Spectral Data: Distinct NMR signals (δ 0.2–8.6 ppm) and IR absorption at 3110 cm⁻¹ (O-H stretch) and 1669 cm⁻¹ (C=O stretch) .

Ethyl 5-[(5-Chloro-2-Methylphenyl)Carbamoyl]-2-Hydroxybenzoate (CAS: 38507-93-6)

- Molecular Formula: C₁₇H₁₆ClNO₄

- Molecular Weight : 333.77 g/mol

- Key Differences: Complexity: Contains a carbamoyl (-CONH-) group and a 5-chloro-2-methylphenyl moiety. Applications: Likely used in drug discovery for targeted protein binding due to its extended structure .

Ethyl 2-Amino-3-Bromo-5-Methylbenzoate (CAS: 1041853-51-3)

- Molecular Formula: C₁₀H₁₂BrNO₂

- Molecular Weight : 258.11 g/mol

- Key Differences: Substituents: Amino (-NH₂) at 2-position and bromo (-Br) at 3-position. Applications: Bromine’s leaving-group ability may make it useful in nucleophilic substitution reactions .

Methyl 2-Chloro-5-Hydroxybenzoate (CAS: 247092-10-0)

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- Key Differences :

Data Table: Comparative Analysis

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (Cl, Br): Enhance electrophilic substitution reactivity but reduce solubility in polar solvents. Electron-Donating Groups (CH₃, OCH₃): Improve solubility and stabilize intermediates in synthesis. Amino/Hydroxy Groups: Introduce hydrogen-bonding networks, influencing crystal packing (e.g., and ) .

Ester Group Variations :

- Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting bioavailability in drug design.

Applications: Chloro and methyl substituents (as in the target compound) are favored in agrochemical intermediates for their balance of reactivity and stability . Amino-substituted analogs are critical in medicinal chemistry for heterocycle synthesis (e.g., quinazolinones) .

Biological Activity

Ethyl 2-chloro-5-methylbenzoate is a halogenated benzoate compound that has garnered attention in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C10H11ClO2 and a molecular weight of approximately 198.65 g/mol. The compound features a benzoate structure with a chlorine atom at the 2-position and a methyl group at the 5-position, which influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine substituent enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, potentially disrupting metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activities, influencing various physiological responses.

Biological Activity Studies

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated in cell line assays where it demonstrated cytotoxic effects against cancer cells, indicating potential for further development as an anticancer agent.

- Local Anesthetic Effects : Similar compounds have been investigated for local anesthetic properties, and there is potential for this compound to exhibit similar effects based on structural analogies with known anesthetics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound involved testing various concentrations against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, with minimal inhibitory concentrations (MIC) established for both S. aureus and E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay using human cancer cell lines, this compound showed significant cell death at concentrations above 50 µg/mL after 48 hours of treatment.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 40 |

Synthesis Methods

This compound can be synthesized through several methods:

-

Esterification Reaction : Reacting 2-chloro-5-methylbenzoic acid with ethanol in the presence of an acid catalyst.

- Nucleophilic Substitution : Chlorination of ethyl benzoate followed by methylation can also yield the desired compound.

Applications

The unique properties of this compound make it suitable for various applications:

- Pharmaceuticals : As a precursor for drug synthesis due to its biological activity.

- Agriculture : Potential use in agrochemicals due to its antimicrobial properties.

- Chemical Research : As an intermediate in organic synthesis for developing new compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.